Clorhidrato de 4-metoxifenilhidrazina

Descripción general

Descripción

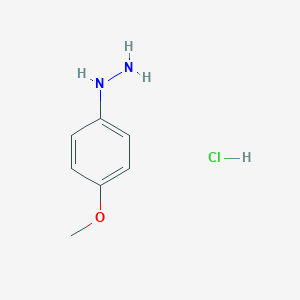

4-Methoxyphenylhydrazine hydrochloride (4-MPH) is an organic compound with a wide range of applications in scientific research. It is an important tool in the synthesis of many compounds, and is used in many biochemical and physiological studies. 4-MPH is a white crystalline solid, with a molecular weight of 198.6 g/mol, and a melting point of 220-222°C. It is soluble in water and alcohol, and is readily available from most chemical suppliers.

Aplicaciones Científicas De Investigación

Síntesis orgánica

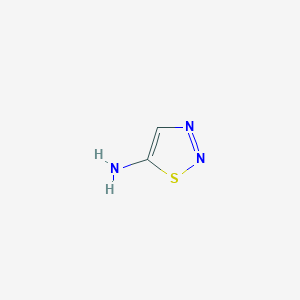

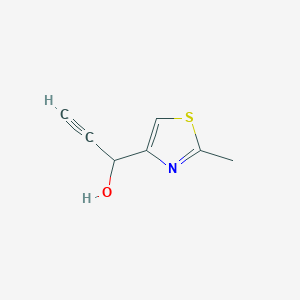

Clorhidrato de 4-metoxifenilhidrazina: es un reactivo valioso en la síntesis orgánica. Actúa como un bloque de construcción para la síntesis de varios compuestos heterocíclicos debido a su capacidad de sufrir reacciones de condensación con grupos carbonilo . Por ejemplo, se ha utilizado en la preparación de 5-ciano-3-(5-metoxi-2-metilindol-3-il)-1,2,4-tiadiazol, un compuesto con potenciales actividades farmacológicas .

Química medicinal

En la química medicinal, This compound sirve como precursor para la síntesis de productos farmacéuticos. Sus derivados se exploran por sus propiedades terapéuticas, como agentes antitumorales que inhiben la proliferación de células tumorales . Esto subraya su importancia en el desarrollo de nuevos medicamentos y tratamientos.

Agricultura

El compuesto también encuentra aplicaciones en la agricultura. Se utiliza en la síntesis de agroquímicos, incluidos pesticidas y herbicidas . Su papel en la creación de compuestos que protegen los cultivos de plagas y enfermedades es significativo para mejorar la productividad agrícola.

Ciencia de materiales

En la ciencia de materiales, This compound contribuye al desarrollo de nuevos materiales. Se utiliza en la síntesis de compuestos orgánicos que pueden incorporarse en materiales funcionales para diversas aplicaciones industriales .

Ciencia ambiental

La ciencia ambiental se beneficia del uso de This compound en el estudio y desarrollo de compuestos que pueden ayudar en la protección ambiental. Sus derivados pueden usarse en la creación de sustancias que ayudan en la remediación de contaminantes .

Química analítica

Por último, en química analítica, This compound se emplea como compuesto estándar o de referencia. Ayuda en la calibración de instrumentos y asegura la precisión de los métodos analíticos utilizados en el análisis químico .

Safety and Hazards

4-Methoxyphenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound . It should be used only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace .

Mecanismo De Acción

Target of Action

It’s known that hydrazine derivatives often interact with various enzymes and receptors in the body, affecting their function .

Mode of Action

It’s known that hydrazine derivatives can form hydrazones with carbonyl compounds, which may interfere with the normal function of various biomolecules .

Biochemical Pathways

It has been used in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole , suggesting it may be involved in the synthesis of complex organic compounds.

Pharmacokinetics

Its metabolism and excretion would depend on its interactions with various enzymes and transporters .

Result of Action

Given its chemical structure, it may potentially interact with various biomolecules, leading to changes in cellular function .

Análisis Bioquímico

Cellular Effects

It is known that hydrazine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that hydrazine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that hydrazine derivatives can have toxic or adverse effects at high doses

Propiedades

IUPAC Name |

(4-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHCPFMTXFJZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173160 | |

| Record name | 4-Methoxyphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19501-58-7 | |

| Record name | (4-Methoxyphenyl)hydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19501-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019501587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxyphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 4-Methoxyphenylhydrazine hydrochloride in organic synthesis?

A1: 4-Methoxyphenylhydrazine hydrochloride serves as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds. For example, it acts as a reagent in synthesizing substituted indole derivatives [, ] by reacting with ketones or aldehydes containing α-methylene groups. This reaction proceeds through a Fischer indole synthesis mechanism, forming a crucial intermediate that undergoes cyclization to yield the indole core.

Q2: Can you provide an example of a specific reaction involving 4-Methoxyphenylhydrazine hydrochloride and discuss its outcome?

A2: Certainly. In a study focusing on 1,2,4-thiadiazole derivatives [], 4-Methoxyphenylhydrazine hydrochloride reacted with 3-acetonyl-5-cyano-1,2,4-thiadiazole. Interestingly, this reaction yielded 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole as the sole product. This result highlights the regioselectivity of the reaction, where the 4-methoxy substituent on the phenylhydrazine dictates the final product's structure.

Q3: Are there any alternative synthetic routes for compounds typically synthesized using 4-Methoxyphenylhydrazine hydrochloride?

A3: Yes, alternative synthetic approaches can be employed. For instance, the paper focusing on N-Acetyl-5-methoxytryptamine (Melatonin) synthesis [] utilizes a different strategy. Instead of using 4-Methoxyphenylhydrazine hydrochloride, the researchers employed 4-methoxyphenylhydrazine hydrochloride itself in a one-pot reaction with acetic anhydride and 4-aminobutyraldehyde dimethylacetal. This method offers an alternative route to melatonin and potentially other related compounds, showcasing the adaptability of synthetic chemistry in achieving desired targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)